molecular formula C21H22N4O2S B2647374 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034240-38-3

4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2647374
CAS No.: 2034240-38-3
M. Wt: 394.49
InChI Key: ZOMYICMNDCGWQY-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyrrolidine group, a thiophenyl-pyrazine moiety, and a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of pyrrolidine with methanol under acidic conditions to form 3-methoxypyrrolidine.

    Synthesis of the Thiophenyl-Pyrazine Intermediate: This intermediate is synthesized by reacting thiophene-2-carboxylic acid with hydrazine to form thiophen-2-yl-pyrazine.

    Coupling Reaction: The final step involves the coupling of the methoxypyrrolidine intermediate with the thiophenyl-pyrazine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazines.

Scientific Research Applications

4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA could influence gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide analogs: Compounds with similar structures but different substituents on the pyrrolidine, pyrazine, or benzamide moieties.

    Thiophenyl-pyrazine derivatives: Compounds containing the thiophenyl-pyrazine core but with different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyrrolidine group enhances its solubility and bioavailability, while the thiophenyl-pyrazine moiety contributes to its potential interactions with biological targets.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-17-8-11-25(14-17)16-6-4-15(5-7-16)21(26)24-13-18-20(23-10-9-22-18)19-3-2-12-28-19/h2-7,9-10,12,17H,8,11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMYICMNDCGWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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